2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
2-Fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a benzamide derivative featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted at position 3 with a piperidin-1-ylmethyl group and at position 2 with a 2-fluorobenzamide moiety. This compound is structurally designed to modulate biological targets through its hybrid heterocyclic framework, which combines the lipophilic cyclopenta[b]thiophene ring with the basic piperidine group and the hydrogen-bonding benzamide functionality.
Properties
IUPAC Name |
2-fluoro-N-[3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-9-3-2-7-15(17)19(24)22-20-16(13-23-11-4-1-5-12-23)14-8-6-10-18(14)25-20/h2-3,7,9H,1,4-6,8,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRODAHKBXWDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22FN3OS
- Molecular Weight : 359.46 g/mol
This compound features a fluorine atom, a piperidine ring, and a cyclopentathiophene moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit significant antiviral properties. In particular, derivatives containing piperidine and thiophene structures have shown effectiveness against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, a related compound demonstrated an EC50 value ranging from 6.02 to 23.9 nmol/L against various HIV strains, comparable to established drugs like etravirine .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into similar thiophene derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds with similar piperidine substitutions have been reported to inhibit tumor growth in preclinical models .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. Preliminary data suggest that it could inhibit lipase activity, which is crucial for lipid metabolism and could have implications in obesity and metabolic disorders . The inhibition of lipases by structurally related compounds has been documented, indicating a need for further investigation into this aspect.
The biological activity of This compound is likely mediated through several mechanisms:
- Hydrophobic Interactions : The hydrophobic regions in the enzyme active sites may facilitate binding.
- Molecular Docking Studies : In silico studies suggest that the compound can fit into specific enzyme pockets, enhancing its inhibitory potential against viral replication and tumor growth.
- Structure–Activity Relationship (SAR) : Understanding how modifications in the chemical structure affect biological activity can guide future drug design efforts.
Case Studies
- HIV Treatment Trials : A case study involving a series of piperidine-substituted thiophene derivatives demonstrated significant antiviral activity against resistant strains of HIV. The study highlighted the importance of structural flexibility in enhancing binding affinity to the reverse transcriptase enzyme .
- Cancer Cell Line Studies : Another study focused on the anticancer effects of thiophene derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide exhibit significant anticancer properties. For instance, compounds that share similar functional groups have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing mean GI50 values indicative of their effectiveness against human tumor cells .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. Its structural analogs have been assessed for their efficacy against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies utilize minimum inhibitory concentration (MIC) assays to determine the effectiveness of the compounds in suppressing microbial growth, suggesting that derivatives of this compound could be developed as novel antimicrobial agents .
Neuropharmacological Effects
The piperidine component of the compound is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants. The ability to modulate neurotransmitter systems could make this compound a candidate for treating various neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications to the piperidine ring or the thiophene moiety can significantly influence biological activity. For instance, varying the substituents on the benzamide portion may enhance selectivity towards specific biological targets or improve pharmacokinetic properties.
Case Studies
Several case studies illustrate the applications of compounds related to this compound:
Comparison with Similar Compounds
Key Observations :
SAR Trends :
- Basic Groups (Piperidine/Piperazine) : Enhance solubility and ionic interactions but may reduce blood-brain barrier penetration.
- Fluorine Substitution : Improves metabolic stability and modulates electron density for optimized target binding .
Preparation Methods
Cyclopenta[b]Thiophene Core Synthesis
The cyclopenta[b]thiophene moiety is typically constructed via cyclization reactions. A Gewald-like annulation using ketones and sulfur-containing precursors under basic conditions has been reported for analogous systems. For example, reacting cyclopentanone with ethyl cyanoacetate and elemental sulfur in the presence of morpholine yields the bicyclic thiophene framework. Subsequent dehydrogenation using palladium-on-carbon (Pd/C) under hydrogen atmosphere generates the 5,6-dihydro-4H-cyclopenta[b]thiophene intermediate.
Detailed Synthetic Procedures
Synthesis of 5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-Amine
Step 1: Gewald Annulation
Cyclopentanone (10 mmol), ethyl cyanoacetate (12 mmol), and sulfur (15 mmol) are refluxed in ethanol with morpholine (2 mL) as a catalyst for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield ethyl 2-amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylate (72% yield).
Step 2: Hydrolysis and Decarboxylation
The ester is hydrolyzed with 6 M HCl under reflux for 4 hours, followed by decarboxylation at 200°C to afford 5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine (85% yield).
Functionalization with Piperidin-1-Ylmethyl Group
Method A: Alkylation
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-amine (5 mmol) is treated with paraformaldehyde (10 mmol) and piperidine (6 mmol) in acetic acid (20 mL) at 80°C for 12 hours. The product is isolated via neutralization with sodium bicarbonate and extraction with dichloromethane (83% yield).
Method B: Bromination-Substitution
Bromination of the amine using NBS (5.5 mmol) in carbon tetrachloride under UV light yields 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine. Subsequent reaction with piperidine (6 mmol) in DMF at 60°C for 8 hours provides the substituted amine (78% yield).
Amide Coupling with 2-Fluorobenzoic Acid
Activation of Carboxylic Acid
2-Fluorobenzoic acid (6 mmol) is activated using thionyl chloride (10 mL) at reflux for 2 hours to form 2-fluorobenzoyl chloride. Excess thionyl chloride is removed under vacuum.
Coupling Reaction
The acyl chloride is added dropwise to a solution of 3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine (5 mmol) and triethylamine (7 mmol) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound (68% yield).
Optimization and Mechanistic Insights
Microwave-Assisted Coupling
A microwave-enhanced protocol reduces reaction times significantly. Combining 2-fluorobenzoic acid, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), and the amine in dimethyl sulfoxide (DMSO) under microwave irradiation at 120°C for 1 hour achieves 89% yield.
Catalytic Effects of Piperidine
Piperidine acts as both a base and catalyst in Mannich reactions, facilitating imine formation and subsequent nucleophilic attack. Kinetic studies indicate a second-order dependence on piperidine concentration, underscoring its dual role.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.75 (m, 1H, Ar-H), 7.54–7.47 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 3.72 (s, 2H, CH2-piperidine), 2.98–2.89 (m, 4H, cyclopentane-CH2), 2.62–2.55 (m, 4H, piperidine-CH2), 1.98–1.85 (m, 2H, cyclopentane-CH2), 1.72–1.64 (m, 4H, piperidine-CH2).
- 13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 159.8 (C-F), 142.1, 134.5, 130.2, 127.8 (Ar-C), 58.3 (CH2-piperidine), 54.6 (piperidine-C), 32.1, 30.5 (cyclopentane-C), 25.7 (piperidine-CH2).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.1421 [M+H]+ (calculated for C21H22FN3OS: 385.1425).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Alkylation | DMF, 60°C, 8 hours | 78 | 95 |
| Microwave Coupling | DMSO, 120°C, 1 hour | 89 | 98 |
| Mannich Reaction | Acetic acid, 80°C, 12 hours | 83 | 93 |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
